molecular formula C16H12FN3 B607126 Dipraglurant CAS No. 872363-17-2

Dipraglurant

货号 B607126
CAS 编号: 872363-17-2
分子量: 265.2914
InChI 键: LZXMUJCJAWVHPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dipraglurant (also known as ADX-48621) is a negative allosteric modulator of the mGlu5 receptor . It is under development by Addex Therapeutics for the treatment of Parkinson’s disease levodopa-induced dyskinesia (PD-LID) .


Molecular Structure Analysis

The IUPAC name of Dipraglurant is 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine . Its molecular formula is C16H12FN3 and it has a molar mass of 265.291 g/mol .


Physical And Chemical Properties Analysis

Dipraglurant is a small molecule with a molecular weight of 265.291 g/mol . Its exact physical and chemical properties, such as solubility and stability, are not publicly available.

科学研究应用

Specific Scientific Field

Neurology and Neuropharmacology .

Application Summary

Dipraglurant, a selective mGlu5 negative allosteric modulator (NAM), has been studied for its effects on the motor and non-motor symptoms of Parkinson’s Disease (PD) .

Methods of Application

In the study, Dipraglurant was administered orally and its effects were investigated in a rodent motor symptoms model of PD . The drug is rapidly absorbed, readily crosses the blood-brain barrier, and exhibits a high correlation between plasma concentration and efficacy in behavioral models .

Results or Outcomes

Dipraglurant dose-dependently reduced haloperidol-induced catalepsy, increased punished licks in the Vogel conflict-drinking model, decreased immobility time in the forced swim test, and decreased the number of buried marbles in the marble-burying test . These findings suggest that Dipraglurant may have benefits to address some of the highly problematic comorbid non-motor symptoms of PD, in addition to its antidyskinetic effect demonstrated in PD-LID patients .

Dyskinesias and Drug-Induced Dyskinesia

Specific Scientific Field

Neurology and Clinical Pharmacology .

Application Summary

Dipraglurant has been studied for its potential use in treating dyskinesias and drug-induced dyskinesia in patients with Parkinson’s Disease .

Methods of Application

An open-label study was designed to assess the long-term safety and tolerability of Dipraglurant in PD patients for up to 52 weeks (at doses of 150-300 mg per day) for patients that have completed an Addex sponsored double-blind clinical trial of Dipraglurant .

Results or Outcomes

The study is still ongoing, and the results are not yet available .

Anxiety, Depression and Obsessive-Compulsive Disorder

Specific Scientific Field

Psychiatry and Psychopharmacology .

Application Summary

Dipraglurant has been investigated for its effects on anxiety, depression, and obsessive-compulsive disorder (OCD), which are among the most prevalent non-motor symptoms (NMS) in Parkinson’s Disease .

Methods of Application

The effects of Dipraglurant were studied in rodent models of anxiety, depression, and OCD . The drug was administered orally, and its efficacy was evaluated in behavioral models .

Results or Outcomes

Dipraglurant dose-dependently increased punished licks in the Vogel conflict-drinking model (anxiety), decreased immobility time in the forced swim test (depression), and decreased the number of buried marbles in the marble-burying test (OCD) . These findings suggest that Dipraglurant may have benefits to address some of the highly problematic comorbid non-motor symptoms of Parkinson’s Disease .

未来方向

Dipraglurant is currently in clinical trials for the treatment of Parkinson’s disease levodopa-induced dyskinesia (PD-LID) . Addex Therapeutics has initiated a pivotal Phase 2b/3 study with Dipraglurant for dyskinesia associated with Parkinson’s disease .

属性

IUPAC Name

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMUJCJAWVHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236230
Record name Dipraglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipraglurant

CAS RN

872363-17-2
Record name Dipraglurant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872363-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipraglurant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipraglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12733
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipraglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPRAGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
340
Citations
F Tison, C Keywood, M Wakefield, F Durif… - Movement …, 2016 - Wiley Online Library
… Fifty‐two patients were exposed to dipraglurant and 24 to … Dipraglurant significantly reduced peak dose dyskinesia (… Dipraglurant was rapidly absorbed (t max = 1 hour). The 100‐…
MP Ep**-Jordan, F Girard, AS Bessis, V Mutel… - Cells, 2023 - mdpi.com
… mGlu5 negative allosteric modulator (NAM), dipraglurant, in a rodent motor symptoms model of … Dipraglurant is rapidly absorbed after oral administration, readily crosses the blood-brain …
Number of citations: 1 www.mdpi.com
F Tison, F Durif, JC Corvol, K Eggert, C Trenkwalder… - 2013 - AAN Enterprises
… RESULTS: Patient characteristics and LID severity were matched in the dipraglurant (N = 52… system AEs (dipraglurant 52%, placebo 46%). Dipraglurant significantly reduced peak dose …
Number of citations: 21 n.neurology.org
E Bezard, EY Pioli, Q Li, F Girard, V Mutel… - Movement …, 2014 - Wiley Online Library
… We assessed the effect on LID of dipraglurant, a potent selective mGluR5 receptor … dipraglurant were efficacious on choreic and dystonic LID in the MPTP-macaque model. Dipraglurant …
P Huot - Neurodegenerative Disease Management, 2023 - Future Medicine
… Dipraglurant significantly diminished dyskinesia in a phase IIa trial [7] and was, until June 2022, being evaluated in a phase IIb/III trial followed by an open-label extension, which was …
Number of citations: 1 www.futuremedicine.com
G Martella, P Bonsi, P Imbriani, G Sciamanna… - …, 2021 - Elsevier
… dipraglurant rescued this form of synaptic plasticity both in DYT1 mice and GNAL rats. Our analysis of the pharmacokinetic profile of dipraglurant … timing from last dipraglurant injection. …
Number of citations: 10 www.sciencedirect.com
C Kwan, W Kang, E Kim, S Belliveau, I Frouni… - International Review of …, 2023 - Elsevier
… Recently, dipraglurant was undergoing a randomized, … , with the effect of dipraglurant on the Unified Dyskinesia Rating … Whether the development of dipraglurant for the treatment of …
Number of citations: 3 www.sciencedirect.com
KA Emmitte - Expert opinion on therapeutic patents, 2017 - Taylor & Francis
… dipraglurant in patients with PD and moderate-to-severe LIDs. Though the primary objective in this study was safety and tolerability, dipraglurant … drug designation to dipraglurant for the …
Number of citations: 32 www.tandfonline.com
P Imbriani, G Martella, P Bonsi… - Journal of the …, 2021 - jns-journal.com
… of mGlu5 receptor (dipraglurant) on striatal LTD. … dipraglurant revealed a relatively short half-life, uncovering a peculiar time-course of recovery based on the timing from last dipraglurant …
Number of citations: 0 www.jns-journal.com
F Tison, F Durif, JC Corvol - Parkinson's disease patients with levodopa-induced …
Number of citations: 4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。